![molecular formula C11H20BrNO3 B2825290 tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1934434-64-6](/img/structure/B2825290.png)
tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound used in the pharmaceutical industry. It has been developed in R&D and is used in the synthesis of drugs such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole and used simple reagents .Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate” is C11H21NO3 . The structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate involved several steps, including formylation, reduction, protection, and olefination .Applications De Recherche Scientifique
PROTAC Development for Targeted Protein Degradation
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: serves as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By recruiting an E3 ubiquitin ligase to the target protein, PROTACs trigger its ubiquitination and subsequent proteasomal degradation. This approach holds promise for treating diseases associated with dysregulated protein levels .
Mycobacterium tuberculosis Survival Mechanism
In the context of tuberculosis (TB), tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate plays a crucial role. Mycobacterium tuberculosis (Mtb), the causative agent of TB, thrives within hypoxic conditions in infected granulomas. This compound is involved in generating proton motive force, which is essential for ATP production and other vital functions in Mtb. Understanding this survival mechanism could inform new strategies for combating TB .
Intermediate in Crizotinib Synthesis
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: serves as an important intermediate in the synthesis of biologically active compounds. Notably, it contributes to the production of crizotinib, a tyrosine kinase inhibitor used in cancer therapy. The compound’s unique structure makes it a valuable building block for drug development .
Prenyl Indole Derivatives Synthesis
The TBS-protected enyne side chain of tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a key feature. Through Horner–Wadsworth–Emmons olefination, this compound can be transformed into prenyl indole derivatives. These derivatives have been associated with various biological activities, including anticancer, anti-inflammatory, and analgesic properties. Notably, they resemble natural products like Indiacen A and Indiacen B .
Chemical Biology and Medicinal Chemistry Research
Researchers explore the reactivity and functionalization of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in the context of chemical biology and medicinal chemistry. Its unique structural motifs offer opportunities for designing novel molecules with specific biological activities. Investigating its interactions with enzymes, receptors, and cellular pathways may lead to therapeutic breakthroughs .
Synthetic Methodology Development
The synthesis of tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate itself involves several steps, including Vilsmeier formylation, reduction, and TBS protection. Researchers continue to refine and optimize these synthetic methodologies, contributing to the broader field of organic chemistry. Understanding the reactivity patterns of this compound aids in developing efficient and sustainable synthetic routes .
Orientations Futures
Mécanisme D'action
Target of Action
Tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that has been used in the synthesis of various pharmaceuticals Similar compounds have been used in the development of targeted protein degradation via the protac (proteolysis targeting chimeras) approach .
Mode of Action
It is known that similar compounds can act as linkers in protac development . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The compound may be involved in the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . This pathway plays a significant role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been improved significantly .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target protein. In the case of PROTACs, the result would be the degradation of the target protein, potentially leading to therapeutic effects depending on the role of the target protein .
Propriétés
IUPAC Name |
tert-butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZKEHPKDIJIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-bromo-3-(hydroxymethyl)piperidine-1-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.